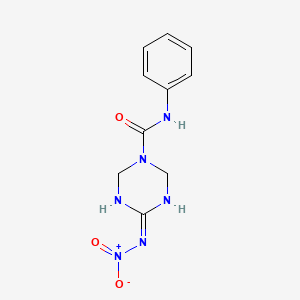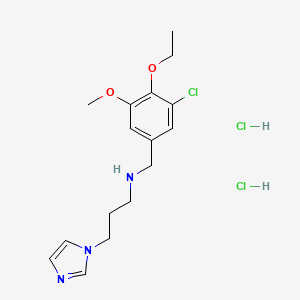
N-(2-chloro-4-iodophenyl)-2-(4-methoxyphenoxy)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-chloro-4-iodophenyl)-2-(4-methoxyphenoxy)acetamide, also known as CIOPA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. CIOPA is a small molecule that belongs to the class of amide compounds. It has a molecular weight of 485.72 g/mol and a chemical formula of C18H15ClINO4.
Mecanismo De Acción
The exact mechanism of action of N-(2-chloro-4-iodophenyl)-2-(4-methoxyphenoxy)acetamide is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes and proteins that are involved in the growth and proliferation of cancer cells. N-(2-chloro-4-iodophenyl)-2-(4-methoxyphenoxy)acetamide has been shown to induce cell cycle arrest and apoptosis in cancer cells, thereby preventing their growth and spread.
Biochemical and Physiological Effects:
N-(2-chloro-4-iodophenyl)-2-(4-methoxyphenoxy)acetamide has been found to have various biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes and proteins, such as COX-2 and NF-κB, which are involved in inflammation and cancer development. N-(2-chloro-4-iodophenyl)-2-(4-methoxyphenoxy)acetamide has also been found to have antioxidant properties, which can help to protect cells from oxidative damage.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(2-chloro-4-iodophenyl)-2-(4-methoxyphenoxy)acetamide has several advantages for lab experiments. It is a small molecule that can easily penetrate cell membranes, making it an ideal candidate for drug development. It has also been found to have low toxicity, which is important for drug safety. However, one of the limitations of N-(2-chloro-4-iodophenyl)-2-(4-methoxyphenoxy)acetamide is its low solubility in water, which can make it difficult to administer in certain forms.
Direcciones Futuras
There are several future directions for the research on N-(2-chloro-4-iodophenyl)-2-(4-methoxyphenoxy)acetamide. One of the areas of interest is the development of N-(2-chloro-4-iodophenyl)-2-(4-methoxyphenoxy)acetamide-based drugs for the treatment of cancer and inflammation. Another area of research is the investigation of the mechanism of action of N-(2-chloro-4-iodophenyl)-2-(4-methoxyphenoxy)acetamide, which can help to identify new drug targets. Additionally, the development of new synthesis methods for N-(2-chloro-4-iodophenyl)-2-(4-methoxyphenoxy)acetamide can help to improve its solubility and bioavailability, making it more effective for therapeutic use.
Conclusion:
In conclusion, N-(2-chloro-4-iodophenyl)-2-(4-methoxyphenoxy)acetamide is a chemical compound that has shown promising results in scientific research for its potential therapeutic applications. It has been identified as a potential drug candidate for the treatment of cancer, inflammation, and neurological disorders. N-(2-chloro-4-iodophenyl)-2-(4-methoxyphenoxy)acetamide has several advantages for lab experiments, including its low toxicity and ability to penetrate cell membranes. Future research on N-(2-chloro-4-iodophenyl)-2-(4-methoxyphenoxy)acetamide can help to identify new drug targets and improve its effectiveness for therapeutic use.
Métodos De Síntesis
N-(2-chloro-4-iodophenyl)-2-(4-methoxyphenoxy)acetamide can be synthesized using a multistep reaction process that involves the coupling of 2-(4-methoxyphenoxy)acetic acid with 2-amino-4-chloro-iodobenzene, followed by the addition of acetic anhydride and triethylamine. The final product is obtained after purification and isolation using column chromatography.
Aplicaciones Científicas De Investigación
N-(2-chloro-4-iodophenyl)-2-(4-methoxyphenoxy)acetamide has shown promising results in various scientific research studies. It has been identified as a potential therapeutic agent for the treatment of various diseases, including cancer, inflammation, and neurological disorders. N-(2-chloro-4-iodophenyl)-2-(4-methoxyphenoxy)acetamide has been found to exhibit anti-cancer activity against several types of cancer cells, including breast, lung, and colon cancer cells.
Propiedades
IUPAC Name |
N-(2-chloro-4-iodophenyl)-2-(4-methoxyphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClINO3/c1-20-11-3-5-12(6-4-11)21-9-15(19)18-14-7-2-10(17)8-13(14)16/h2-8H,9H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQMDFHZYLPDBBP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OCC(=O)NC2=C(C=C(C=C2)I)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClINO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{[3-(2-hydroxyethyl)-4-(2-methylbenzyl)-1-piperazinyl]methyl}-4-methoxyphenol](/img/structure/B6049890.png)
![4-[benzyl(methylsulfonyl)amino]-N-(4-phenoxyphenyl)benzamide](/img/structure/B6049898.png)
![N-(1-ethyl-1H-1,2,4-triazol-3-yl)-N'-[4-(2-methyl-1H-imidazol-1-yl)benzyl]urea](/img/structure/B6049899.png)
![2-[1-(2-ethoxybenzyl)-3-oxo-2-piperazinyl]-N-methyl-N-(1,3-thiazol-2-ylmethyl)acetamide](/img/structure/B6049907.png)
![1-[(dimethylamino)sulfonyl]-N-[4-(1H-imidazol-1-yl)benzyl]-3-piperidinecarboxamide](/img/structure/B6049922.png)


![N-(4-butoxyphenyl)-2-[(4-hydroxy-6-methyl-2-pyrimidinyl)thio]acetamide](/img/structure/B6049947.png)


![N-(1,4,5,6,7,8-hexahydrocyclohepta[c]pyrazol-3-ylmethyl)-2-[3-oxo-1-(2-thienylmethyl)-2-piperazinyl]acetamide](/img/structure/B6049964.png)
![2-[(4-methylphenyl)amino]-4-oxo-N-(4-phenoxyphenyl)-5,6-dihydro-4H-1,3-thiazine-6-carboxamide](/img/structure/B6049970.png)
![5-(2-furyl)-3-{[2-(2-furyl)-1-pyrrolidinyl]carbonyl}isoxazole](/img/structure/B6049978.png)
![{1-[2-(2,6,6-trimethyl-1-cyclohexen-1-yl)ethyl]-2-piperidinyl}methanol](/img/structure/B6049990.png)